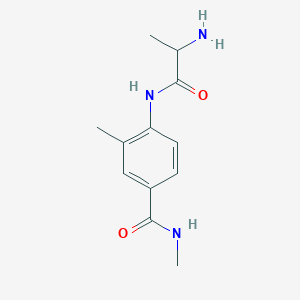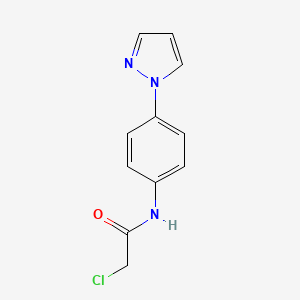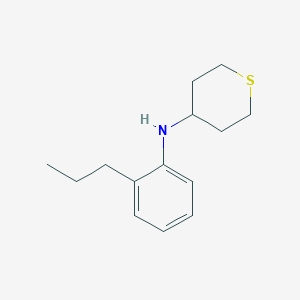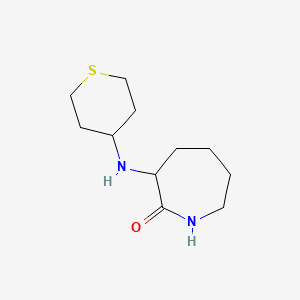![molecular formula C14H14ClN3O B7557364 N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557364.png)
N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide, also known as SNS-032, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Mecanismo De Acción
N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide inhibits the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in cell cycle regulation. CDKs are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting CDK activity, N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell cycle progression, and the suppression of angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide is its specificity for CDKs, which makes it a promising candidate for cancer treatment. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for the study of N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide, including the development of more effective delivery methods, the investigation of its potential use in combination with other cancer therapies, and the exploration of its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide involves a multi-step process that starts with the reaction of 2-chloro-4-nitrobenzaldehyde with pyridine-4-carboxaldehyde to form 2-chloro-4-(pyridin-4-ylmethylamino)benzaldehyde. This intermediate is then reacted with ethyl acetate and ammonium acetate to form N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide.
Aplicaciones Científicas De Investigación
N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide can inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-10(19)18-14-3-2-12(8-13(14)15)17-9-11-4-6-16-7-5-11/h2-8,17H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXNYLVJYRVKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide](/img/structure/B7557302.png)
![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)

![2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide](/img/structure/B7557327.png)
![N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine](/img/structure/B7557343.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7557346.png)

![N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7557361.png)
![1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7557368.png)